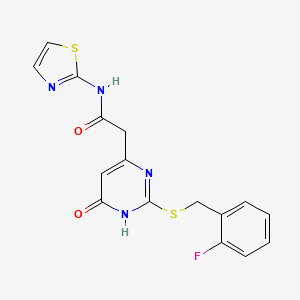

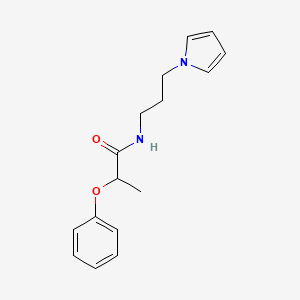

N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

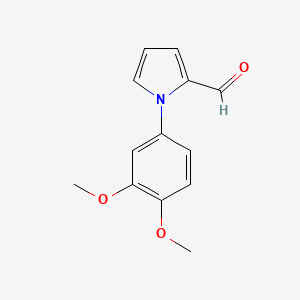

“N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide” is a complex organic compound that contains a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .

Synthesis Analysis

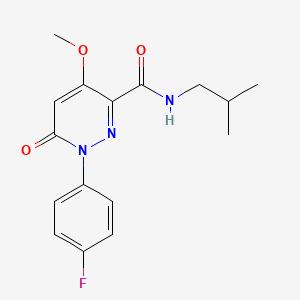

While specific synthesis methods for “this compound” are not available, pyrrole compounds are often synthesized from 4-amino-substituted benzenesulfonamides . The exact method would depend on the specific substitutions and functional groups present in the desired compound .Molecular Structure Analysis

The molecular structure of “this compound” would be based on the structures of its component parts, including a pyrrole ring, a propyl (three-carbon) chain, and a phenoxypropanamide group .Chemical Reactions Analysis

Pyrrole compounds can participate in a variety of chemical reactions, particularly electrophilic substitution reactions . The exact reactions that “this compound” could undergo would depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, similar compounds with a pyrrole ring have a molecular weight around 125.17 .Applications De Recherche Scientifique

Discovery and Drug Design

Compounds with similar structures have been identified as potent and selective inhibitors for various kinases, highlighting their relevance in drug discovery and development. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown to be effective Met kinase inhibitors, with one analog demonstrating complete tumor stasis in a human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

Material Science

In the field of material science, the synthesis of 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives in ionic liquid [bmim]BF4 showcases a novel and green synthesis method offering operational simplicity, higher yields, and environmental friendliness (Li et al., 2013). This approach underlines the potential of utilizing related compounds in synthesizing new materials under eco-friendly conditions.

Enhancing Cellular Uptake and Biological Activity

Modifying compounds structurally related to "N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide" has led to significant improvements in cellular uptake and biological activity. Introduction of simple aryl groups at specific positions has potentiated the biological effects of certain compounds, suggesting avenues for enhancing the delivery and efficacy of therapeutic agents (Meier et al., 2012).

Chemical Synthesis and Reactivity

Research on the chemoselective reactions of compounds containing nucleophilic centres, such as (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, has yielded valuable insights into synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines. This work illustrates the compound's utility in facilitating selective chemical transformations, which are critical in developing new pharmaceuticals and materials (Hajji et al., 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-phenoxy-N-(3-pyrrol-1-ylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-14(20-15-8-3-2-4-9-15)16(19)17-10-7-13-18-11-5-6-12-18/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFHYDXPJHQZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCN1C=CC=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)

![3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2742678.png)

![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)

![7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742685.png)

![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)

![1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2742688.png)

![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)

![3-benzoyl-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2742692.png)

![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)